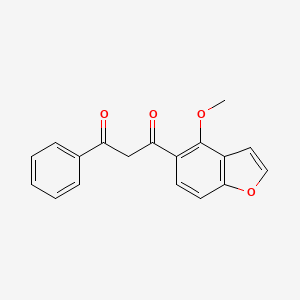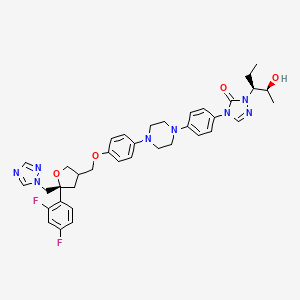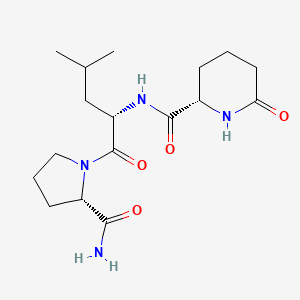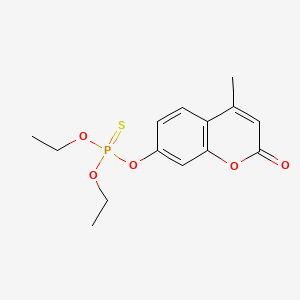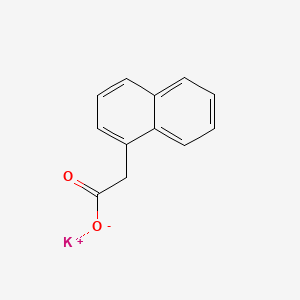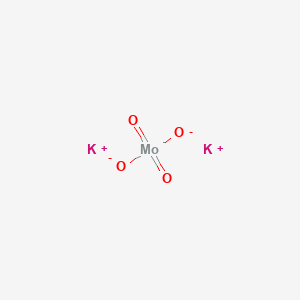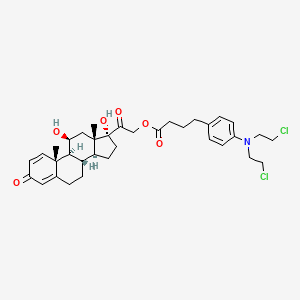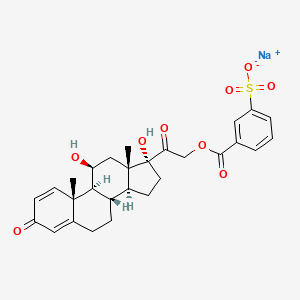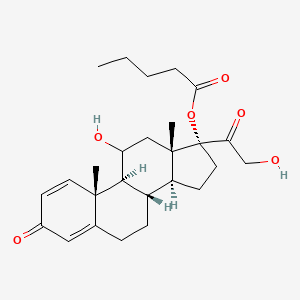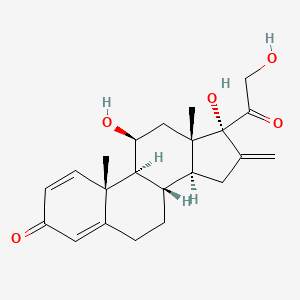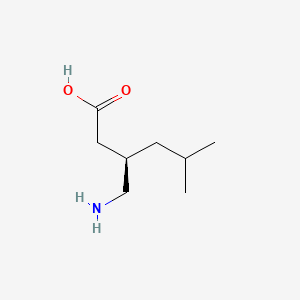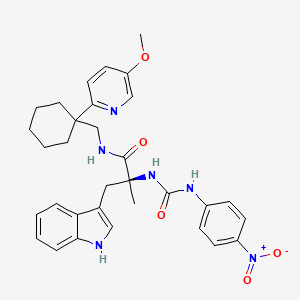
PD 176252
科学研究应用
PD 176252 由于其在各个领域的应用而被广泛研究:
化学: 用作研究受体-配体相互作用和受体药理学的一种工具化合物。
生物学: 研究其在调节炸弹碱受体的作用,炸弹碱受体参与多种生理过程。
工业: 用于开发针对炸弹碱受体的新型治疗剂.
作用机制
PD 176252 通过拮抗炸弹碱受体 BB1 和 BB2 发挥作用。这些受体参与多种信号通路,包括调节细胞增殖和神经递质释放的通路。 通过阻断这些受体,this compound 可以抑制下游信号通路,从而导致细胞增殖减少和神经递质释放改变 . 此外,this compound 作为 N-甲酰肽受体 FPR1 和 FPR2 的激动剂,进一步调节细胞反应 .
生化分析
Biochemical Properties
PD 176252 plays a significant role in biochemical reactions by interacting with specific receptors. It is known to inhibit the neuromedin B receptor (BB1) and the gastrin-releasing peptide receptor (BB2) with high affinity, having Ki values of 0.17 nM and 1.0 nM, respectively . These interactions are crucial as they modulate the activity of these receptors, which are involved in various physiological processes, including cell proliferation and neurotransmission .
Cellular Effects
This compound has been shown to influence various cellular processes. It inhibits the proliferation of several cancer cell lines, including rat C6 glioma cells and human NCI-H1299 lung cancer cells . The compound also affects cell signaling pathways, particularly those involving the neuromedin B and gastrin-releasing peptide receptors, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the neuromedin B and gastrin-releasing peptide receptors, thereby blocking their activity . This inhibition prevents the activation of downstream signaling pathways that are typically triggered by these receptors. Additionally, this compound has been shown to act as an agonist for N-Formyl peptide receptor1/2 (FPR1/FPR2), with EC50 values of 0.31 and 0.66 μM, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and maintains its activity over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of cell proliferation and modulation of receptor activity in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits receptor activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including reduced cell viability and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with the neuromedin B and gastrin-releasing peptide receptors . These interactions can influence metabolic flux and alter the levels of various metabolites. Additionally, this compound may interact with enzymes and cofactors involved in these pathways, further modulating its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its therapeutic effects . The distribution of this compound is crucial for its efficacy and safety in therapeutic applications.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it interacts with its target receptors . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that this compound reaches its intended sites of action within the cell .
准备方法
PD 176252 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联最后一步涉及与硝基苯基形成脲键 . 工业生产方法通常涉及优化反应条件以最大限度地提高产率和纯度,例如控制温度、溶剂选择和反应时间 .
化学反应分析
PD 176252 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以氧化形成相应的氧化物。
还原: 还原反应可以用来将硝基修饰为胺基。
取代: 该化合物可以发生取代反应,特别是在吲哚和吡啶环上。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂. 这些反应形成的主要产物取决于所用试剂和具体条件。
相似化合物的比较
与其他炸弹碱受体拮抗剂相比,PD 176252 具有独特的特性,因为它对 BB1 和 BB2 受体具有高亲和力和选择性。类似的化合物包括:
PD 168368: 另一种具有类似性质但化学结构不同的炸弹碱受体拮抗剂。
RC-3095: 一种具有潜在抗癌活性的炸弹碱/胃泌素释放肽拮抗剂。
Litorin acetate: 一种具有类似受体亲和力的两栖动物炸弹碱肽衍生物
属性
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O5/c1-31(18-22-19-33-27-9-5-4-8-26(22)27,37-30(40)36-23-10-12-24(13-11-23)38(41)42)29(39)35-21-32(16-6-3-7-17-32)28-15-14-25(43-2)20-34-28/h4-5,8-15,19-20,33H,3,6-7,16-18,21H2,1-2H3,(H,35,39)(H2,36,37,40)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUWNLENRUDHR-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431389 | |
| Record name | PD 176252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204067-01-6 | |
| Record name | PD-176252 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204067016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD 176252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-176252 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT21Y57650 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


